molecular formula C23H21FN2O5S B4975404 methyl 4-({N-benzyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzoate

methyl 4-({N-benzyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzoate

Cat. No. B4975404
M. Wt: 456.5 g/mol
InChI Key: PFHBMHSYHQWGDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-({N-benzyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzoate, also known as Fmoc-protected Glycylsulfonamide, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the fields of medicine and biotechnology. This compound belongs to the class of amino acid derivatives and is widely used as a building block in the synthesis of peptides and proteins.

Mechanism of Action

The mechanism of action of Methyl 4-({N-benzyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzoate is not well understood. However, it is believed that the compound acts as a nucleophile and reacts with electrophilic groups present in the target molecule. This reaction leads to the formation of a covalent bond between the two molecules, resulting in the desired peptide or protein.
Biochemical and Physiological Effects:
Methyl 4-({N-benzyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzoate does not have any significant biochemical or physiological effects. It is a synthetic compound that is not naturally occurring in the body. However, the peptides and proteins synthesized using this compound may have various biochemical and physiological effects, depending on their sequence and structure.

Advantages and Limitations for Lab Experiments

The use of Methyl 4-({N-benzyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzoate in laboratory experiments has several advantages. It allows for the efficient synthesis of peptides and proteins with high purity and yield. The methyl 4-({N-benzyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzoateing group can be easily removed using mild conditions, making it suitable for the synthesis of sensitive peptides and proteins. However, the use of this compound also has some limitations. The synthesis of peptides and proteins using methyl 4-({N-benzyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzoateed Glycylsulfonamide is a time-consuming process that requires specialized equipment and expertise.

Future Directions

There are several future directions for the use of Methyl 4-({N-benzyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzoate in scientific research. One potential application is in the synthesis of novel peptides and proteins with improved biological activity and selectivity. Another direction is in the development of new synthetic methods that are more efficient and cost-effective. Additionally, the use of this compound in the synthesis of peptide-based therapeutics is an area of active research. Overall, the future of methyl 4-({N-benzyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzoateed Glycylsulfonamide in scientific research is promising, and it is expected to continue to play a significant role in the field of biotechnology.

Synthesis Methods

The synthesis of Methyl 4-({N-benzyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzoate involves the reaction of glycine with sulfonyl chloride to form glycylsulfonyl chloride. This intermediate is then reacted with benzylamine and 4-fluorobenzenesulfonyl chloride to form the final product. The methyl 4-({N-benzyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzoateing group is added to the amino acid residue to prevent unwanted reactions during peptide synthesis.

Scientific Research Applications

Methyl 4-({N-benzyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzoate has a wide range of applications in scientific research. It is commonly used as a building block for the synthesis of peptides and proteins. Peptides and proteins are essential biomolecules that play crucial roles in various biological processes, including signal transduction, enzyme catalysis, and gene expression. The ability to synthesize these molecules in the laboratory using methyl 4-({N-benzyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzoateed Glycylsulfonamide has revolutionized the field of biotechnology.

properties

IUPAC Name

methyl 4-[[2-[benzyl-(4-fluorophenyl)sulfonylamino]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O5S/c1-31-23(28)18-7-11-20(12-8-18)25-22(27)16-26(15-17-5-3-2-4-6-17)32(29,30)21-13-9-19(24)10-14-21/h2-14H,15-16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFHBMHSYHQWGDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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